molecular formula C9H11NO4 B12067800 Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate

Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate

Cat. No.: B12067800
M. Wt: 197.19 g/mol
InChI Key: HJEDSEGYQMJIDE-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is a β-ketoester derivative featuring a 5-methylisoxazole ring linked to a propanoate backbone. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds in drug discovery . Its structure combines the reactivity of the β-ketoester moiety—critical for cyclocondensation reactions—with the metabolic stability imparted by the isoxazole ring . While specific pharmacological data for this compound is sparse in the provided evidence, its structural analogs are frequently employed in synthesizing ligands for nuclear receptors (e.g., constitutive androstane receptor agonists) and antimicrobial agents .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanoate

InChI

InChI=1S/C9H11NO4/c1-3-13-9(12)5-8(11)7-4-6(2)14-10-7/h4H,3,5H2,1-2H3

InChI Key

HJEDSEGYQMJIDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NOC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate typically involves the cyclization of β-oxo esters with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to form the isoxazole ring. The general reaction scheme is as follows:

    Starting Materials: β-oxo ester and hydroxylamine hydrochloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The β-oxo ester is reacted with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction mixture is heated to reflux, leading to the formation of the isoxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the isoxazole ring.

    Reduction Products: Reduced heterocyclic compounds.

    Substitution Products: Various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate belongs to a broader class of β-ketoesters with diverse aryl or heteroaryl substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Compound Name Substituent/Modification Molecular Formula Key Structural Features
This compound 5-methylisoxazole C₉H₁₁NO₄ Isoxazole ring with methyl group; β-ketoester for cyclization reactions .
Methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate 5-ethylisoxazole; methyl ester C₉H₁₁NO₄ Ethyl substitution on isoxazole enhances lipophilicity; methyl ester alters hydrolysis kinetics .
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-chlorophenyl C₁₁H₁₁ClO₃ Electron-withdrawing Cl group increases electrophilicity at the keto position .
Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate Benzoisoxazole with methyl group C₁₃H₁₃NO₄ Fused benzene-isoxazole system improves π-stacking in receptor binding .
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluorophenyl C₁₁H₁₁FO₃ Fluorine substitution enhances metabolic stability and bioavailability .

Functional and Reactivity Differences

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl) exhibit faster cyclocondensation rates due to increased electrophilicity at the keto position compared to methyl- or ethyl-substituted isoxazoles .
  • Steric Effects: Benzoisoxazole derivatives (e.g., Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate) show reduced solubility in polar solvents due to extended aromatic systems .
  • Ester Group Influence: Methyl esters (e.g., Methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate) hydrolyze faster under basic conditions than ethyl esters, impacting their stability in biological systems .

Biological Activity

Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is a compound featuring an isoxazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N1O4C_9H_{11}N_1O_4. The structural features include:

  • Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Propanoate Moiety : Contributes to the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds containing isoxazole rings exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : Isoxazole derivatives have been associated with anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that certain isoxazole derivatives may possess anticancer properties, although specific data on this compound is limited.

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions and condensation techniques. For instance, a common synthesis pathway includes:

  • Formation of the Isoxazole Ring : Utilizing appropriate precursors under controlled conditions.
  • Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.

This method allows for efficient synthesis while maintaining high yields.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on isoxazole derivatives provides valuable insights:

  • Antimicrobial Activity : A study demonstrated that certain isoxazole derivatives exhibited significant antibacterial activity against various strains, indicating that modifications to the isoxazole structure can enhance efficacy .
  • Anti-inflammatory Studies : Research involving similar compounds has shown promising results in reducing inflammation markers in animal models, suggesting that this compound may have similar effects.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl esterIsopropyl instead of ethyl groupPotentially different pharmacokinetics
4-(5-Ethyl-isoxazol-4-yl)-2-methylpropanoic acid methyl esterDifferent core structure with additional substituentsVariations in reactivity and biological profiles

This table illustrates the diversity within isoxazole derivatives and emphasizes the unique properties that this compound may possess due to its specific structural features.

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